molecular formula C26H33N3O2S2 B11482387 N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11482387
M. Wt: 483.7 g/mol
InChI Key: WOQZZZJLMFKBKV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as n-butyllithium, and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated synthesis equipment and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that could modulate biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its benzothieno pyrimidine core, which is not commonly found in other compounds. This core structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H33N3O2S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H33N3O2S2/c1-25(2,3)16-12-13-18-19(14-16)33-22-21(18)23(31)29(17-10-8-7-9-11-17)24(27-22)32-15-20(30)28-26(4,5)6/h7-11,16H,12-15H2,1-6H3,(H,28,30)

InChI Key

WOQZZZJLMFKBKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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